molecular formula C12H13F3O2S B14038615 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14038615
M. Wt: 278.29 g/mol
InChI Key: DRWWNEJVPDLYHO-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O2S It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-ethoxy-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone moiety. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group, in particular, may play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one
  • 1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)ethanone

Uniqueness

1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H13F3O2S

Molecular Weight

278.29 g/mol

IUPAC Name

1-[4-ethoxy-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3O2S/c1-3-9(16)8-5-6-10(17-4-2)11(7-8)18-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

DRWWNEJVPDLYHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC)SC(F)(F)F

Origin of Product

United States

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